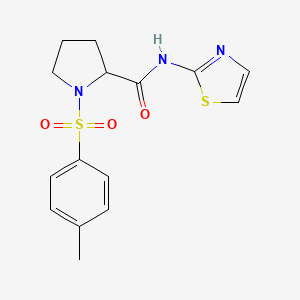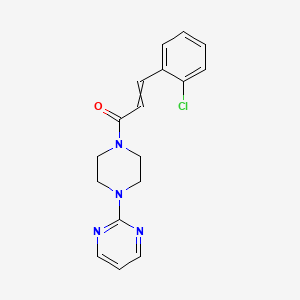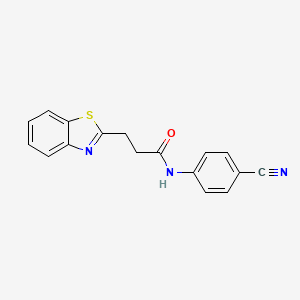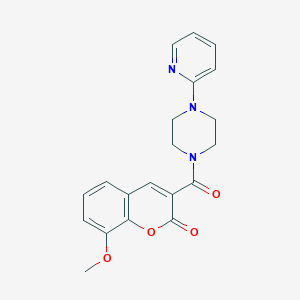![molecular formula C18H21N3O6 B10809590 [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B10809590.png)
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
WAY-351125 undergoes various chemical reactions, primarily focusing on its interaction with the CCR5 receptor. The compound is known to inhibit the binding of HIV-1 to the CCR5 receptor, thereby preventing viral entry into host cells. Common reagents used in these reactions include various organic solvents and catalysts that facilitate the binding and inhibition processes .
Scientific Research Applications
WAY-351125 has been extensively studied for its applications in the field of HIV research. It is a potent inhibitor of HIV-1 infection, making it a valuable tool in the development of antiretroviral therapies. Additionally, its ability to specifically target the CCR5 receptor has implications for research in immunology and virology. The compound’s unique mechanism of action also makes it a subject of interest in the study of chemokine receptor antagonists .
Mechanism of Action
WAY-351125 exerts its effects by binding to the CCR5 receptor, a key co-receptor used by HIV-1 to enter host cells. By antagonizing this receptor, the compound effectively blocks the virus’s entry pathway. This mechanism involves the disruption of the receptor’s conformation, preventing the binding of the viral envelope glycoprotein gp120 to the receptor .
Comparison with Similar Compounds
WAY-351125 is similar to other CCR5 antagonists such as SCH-350581 (AD101). Both compounds inhibit HIV-1 entry by targeting the CCR5 receptor, but they differ in their binding affinities and potencies. WAY-351125 is known for its broad and potent antiviral activity, with mean 50% inhibitory concentrations ranging between 0.4 and 9 nM . This makes it a highly effective compound in comparison to other similar molecules.
Conclusion
WAY-351125 is a significant compound in the field of HIV research due to its potent inhibitory effects on HIV-1 infection. Its unique mechanism of action and specific targeting of the CCR5 receptor make it a valuable tool for scientific research and potential therapeutic applications. The compound’s synthesis, chemical reactions, and comparison with similar compounds highlight its importance and potential in advancing our understanding and treatment of HIV.
Properties
Molecular Formula |
C18H21N3O6 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate |
InChI |
InChI=1S/C18H21N3O6/c1-10-5-6-12(7-11(10)2)26-9-14(23)27-8-13(22)15-16(19)20(3)18(25)21(4)17(15)24/h5-7H,8-9,19H2,1-4H3 |
InChI Key |
ZTXBRXYNPGDTAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)OCC(=O)C2=C(N(C(=O)N(C2=O)C)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-[1-[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B10809520.png)
![2-chloro-N-[3-[4-chloro-3-(trifluoromethyl)anilino]-3-oxopropyl]benzamide](/img/structure/B10809525.png)

![N-(4-Methylbenzo[d]thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B10809546.png)
![6-(4-hydroxyphenyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B10809558.png)
![5-[[4-(2-Methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10809566.png)
![5-chloro-1-[(2,4-dichlorophenyl)methyl]-N-[4-(difluoromethoxy)phenyl]-3-methylpyrazole-4-carboxamide](/img/structure/B10809570.png)
![Ethyl 2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)amino]benzoate](/img/structure/B10809575.png)
![N-(3,5-dichloro-6-methylpyridin-2-yl)-2-[[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B10809587.png)
![6-Amino-1,3-dimethyl-5-[2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]pyrimidine-2,4-dione](/img/structure/B10809597.png)



